Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core followed by functional group modifications to introduce the cyano and hydroxymethyl groups. Key steps may involve cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound may leverage optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate finds applications in several research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its interaction with biological macromolecules.
Comparison with Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Lycogarubin C derivatives
Comparison: Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is unique due to its spirocyclic structure and the presence of both cyano and hydroxymethyl functional groups. This combination of features is less common in similar compounds, which may lack the spirocyclic core or the specific functional groups present in this compound.
This article provides a comprehensive overview of Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[25]octane-6-carboxylate, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
tert-butyl 2-cyano-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-14(13,9-15)10-17/h17H,4-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLESNEHOHLRUMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(CO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.